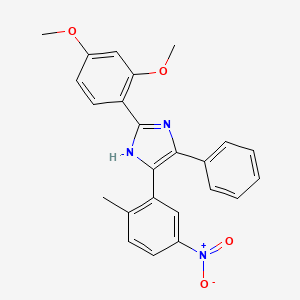
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DPG is a glycine receptor antagonist that has been shown to have an effect on the central nervous system, making it a promising tool for studying the mechanisms of neurological disorders.
Mécanisme D'action
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by blocking the glycine receptor, which is involved in the regulation of neurotransmitters in the central nervous system. This inhibition of the glycine receptor results in a decrease in the release of neurotransmitters, which can lead to changes in behavior and cognitive function.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a significant effect on the central nervous system. Studies have shown that N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can lead to changes in behavior and cognitive function, as well as alterations in the release of neurotransmitters. N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have an effect on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to selectively target the glycine receptor, making it a valuable tool for studying the mechanisms of neurological disorders. However, N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new compounds that can selectively target the glycine receptor. Another potential direction is the investigation of the anti-inflammatory properties of N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential applications in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand the mechanisms of action of N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of reagents such as 2,5-dimethoxybenzaldehyde, phenylacetic acid, and phenylsulfonyl chloride. The reaction process involves the formation of an intermediate product, which is then reacted with glycine to produce N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in neuroscience research. It has been shown to have an effect on the glycine receptor, which is involved in the regulation of neurotransmitters in the central nervous system. This makes N~2~-(2,5-dimethoxyphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide a promising tool for studying the mechanisms of neurological disorders such as epilepsy, schizophrenia, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-18(19-10-6-4-7-11-19)25-24(27)17-26(32(28,29)21-12-8-5-9-13-21)22-16-20(30-2)14-15-23(22)31-3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOIFTIFFHSYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethoxyphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5142585.png)
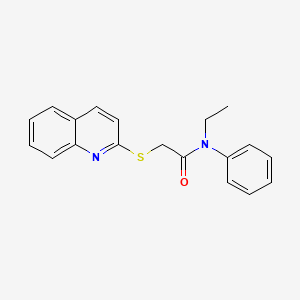
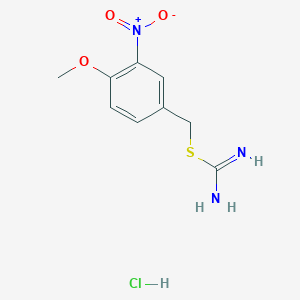
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
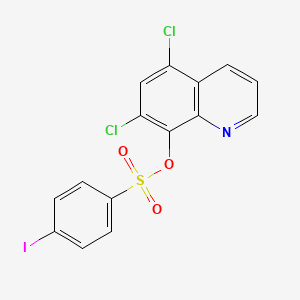
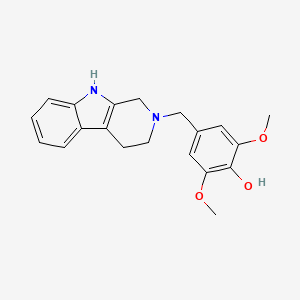
![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![methyl 4-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B5142654.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)
